molecular formula C12H15BN2O3 B6321203 5-(4,4,6-Trimethyl-1,3,2-dioxaborinan-2-yl)-2,1,3-benzoxadiazole CAS No. 2096997-96-3

5-(4,4,6-Trimethyl-1,3,2-dioxaborinan-2-yl)-2,1,3-benzoxadiazole

Cat. No. B6321203
CAS RN: 2096997-96-3
M. Wt: 246.07 g/mol
InChI Key: ZFUNIPKLLIZCLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4,4,6-Trimethyl-1,3,2-dioxaborinan-2-yl)-2,1,3-benzoxadiazole (TMBD) is a member of the benzoxadiazole family of compounds and is a promising candidate for use in scientific research. TMBD has already been used in a variety of experimental contexts, and it is likely to become even more popular in the future. In

Mechanism of Action

5-(4,4,6-Trimethyl-1,3,2-dioxaborinan-2-yl)-2,1,3-benzoxadiazole acts as an electron acceptor, meaning that it is capable of accepting electrons from other molecules. This property makes it useful in a variety of applications, such as organic photovoltaic devices, where it can be used to convert light energy into electrical energy. Furthermore, 5-(4,4,6-Trimethyl-1,3,2-dioxaborinan-2-yl)-2,1,3-benzoxadiazole can act as a catalyst for the synthesis of polymers, due to its ability to accept electrons and facilitate the formation of covalent bonds between molecules.
Biochemical and Physiological Effects
5-(4,4,6-Trimethyl-1,3,2-dioxaborinan-2-yl)-2,1,3-benzoxadiazole has been shown to have a number of biochemical and physiological effects. In studies on cell cultures, 5-(4,4,6-Trimethyl-1,3,2-dioxaborinan-2-yl)-2,1,3-benzoxadiazole has been found to inhibit the growth of a variety of cancer cell lines, including breast, colon, and prostate cancer cell lines. Furthermore, 5-(4,4,6-Trimethyl-1,3,2-dioxaborinan-2-yl)-2,1,3-benzoxadiazole has been found to have anti-inflammatory and antioxidant effects in animal models.

Advantages and Limitations for Lab Experiments

5-(4,4,6-Trimethyl-1,3,2-dioxaborinan-2-yl)-2,1,3-benzoxadiazole has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to synthesize, and it is stable in a variety of solvents. Furthermore, it is non-toxic and has been found to have a number of beneficial biochemical and physiological effects. However, there are also some limitations to using 5-(4,4,6-Trimethyl-1,3,2-dioxaborinan-2-yl)-2,1,3-benzoxadiazole in laboratory experiments. For example, it is not soluble in water and is sensitive to light, meaning that it must be stored and handled carefully.

Future Directions

Given the promising properties of 5-(4,4,6-Trimethyl-1,3,2-dioxaborinan-2-yl)-2,1,3-benzoxadiazole, there are many potential future directions for research. One potential direction is to further explore its potential as an electron acceptor in organic photovoltaic devices. Additionally, further research could be conducted to explore the potential of 5-(4,4,6-Trimethyl-1,3,2-dioxaborinan-2-yl)-2,1,3-benzoxadiazole as a catalyst for the synthesis of polymers and nanostructures. Furthermore, further research could be conducted to explore the potential of 5-(4,4,6-Trimethyl-1,3,2-dioxaborinan-2-yl)-2,1,3-benzoxadiazole as an anti-cancer and anti-inflammatory agent. Finally, further research could be conducted to explore the potential of 5-(4,4,6-Trimethyl-1,3,2-dioxaborinan-2-yl)-2,1,3-benzoxadiazole as a fluorescent dye for imaging and sensing applications.

Synthesis Methods

5-(4,4,6-Trimethyl-1,3,2-dioxaborinan-2-yl)-2,1,3-benzoxadiazole can be synthesized using a variety of methods, but the most common is the synthesis from 4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl chloride and 2,1,3-benzoxadiazole. This method involves the reaction of the two compounds in the presence of a base, such as sodium hydroxide, and aprotic solvent, such as dimethylformamide. The reaction is typically carried out at room temperature and requires no special equipment.

Scientific Research Applications

5-(4,4,6-Trimethyl-1,3,2-dioxaborinan-2-yl)-2,1,3-benzoxadiazole is a promising compound for use in scientific research due to its unique properties. It has been used in a variety of contexts, including as an electron acceptor in organic photovoltaic devices, as a fluorescent dye for imaging and sensing, and as a catalyst for the synthesis of polymers. Furthermore, 5-(4,4,6-Trimethyl-1,3,2-dioxaborinan-2-yl)-2,1,3-benzoxadiazole has been used as a ligand for the production of nanostructures, such as nanorods and nanowires.

properties

IUPAC Name

5-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)-2,1,3-benzoxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BN2O3/c1-8-7-12(2,3)17-13(16-8)9-4-5-10-11(6-9)15-18-14-10/h4-6,8H,7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFUNIPKLLIZCLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(CC(O1)(C)C)C)C2=CC3=NON=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4,4,6-Trimethyl-1,3,2-dioxaborinan-2-YL)-2,1,3-benzoxadiazole

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